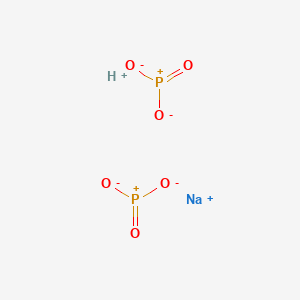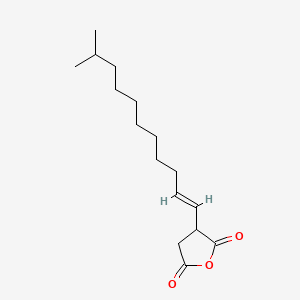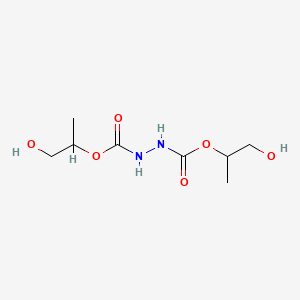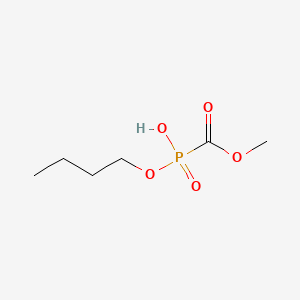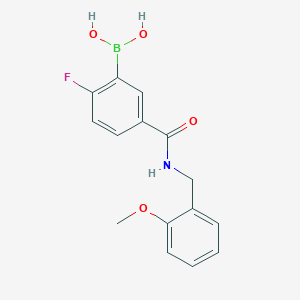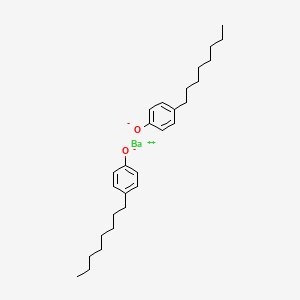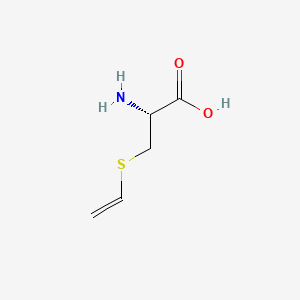
S-Vinylcysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Vinylcysteine: is an organosulfur compound derived from the amino acid cysteine It features a vinyl group attached to the sulfur atom of cysteine, making it a unique derivative with distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Vinylcysteine typically involves the reaction of cysteine with vinyl-containing reagents. One common method is the reaction of cysteine with vinyl sulfone under mild conditions to form this compound. This reaction is facilitated by the nucleophilicity of the thiol group in cysteine, which readily reacts with the electrophilic vinyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: S-Vinylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Ethylcysteine derivatives.
Substitution: Various substituted cysteine derivatives.
Applications De Recherche Scientifique
Chemistry: S-Vinylcysteine is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: In biological research, this compound is used to study the role of sulfur-containing amino acids in protein function and structure. It is also used in the development of bioconjugates for targeted drug delivery.
Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in protecting cells from oxidative stress and its potential use in treating diseases related to oxidative damage.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of S-Vinylcysteine involves its interaction with various molecular targets, primarily through its thiol and vinyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
S-Allylcysteine: Another sulfur-containing cysteine derivative with an allyl group instead of a vinyl group.
S-Methylcysteine: Contains a methyl group attached to the sulfur atom.
S-Phenylcysteine: Features a phenyl group attached to the sulfur atom.
Uniqueness: S-Vinylcysteine is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other cysteine derivatives. The vinyl group allows for specific chemical modifications and interactions that are not possible with other substituents, making this compound a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
5692-87-5 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
(2R)-2-amino-3-ethenylsulfanylpropanoic acid |
InChI |
InChI=1S/C5H9NO2S/c1-2-9-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m0/s1 |
Clé InChI |
ZENDESMGBVKRRL-BYPYZUCNSA-N |
SMILES isomérique |
C=CSC[C@@H](C(=O)O)N |
SMILES canonique |
C=CSCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



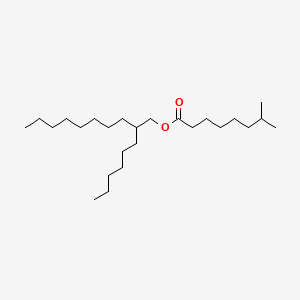
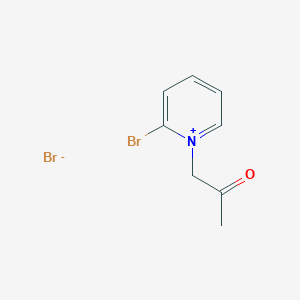


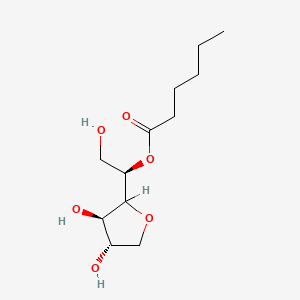
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
